molecular formula C23H18BrFN2OS B2700738 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 681274-29-3

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2700738
CAS No.: 681274-29-3
M. Wt: 469.37
InChI Key: FUIOCAJNUSEWMG-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The bromophenyl and fluorophenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the sulfanylacetamide linkage, which can be achieved through nucleophilic substitution reactions using appropriate thiol and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, and the presence of bromine and fluorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
  • 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide
  • 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide

Uniqueness

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is unique due to the specific combination of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2OS/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)29-15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIOCAJNUSEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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